molecular formula C15H14BrN3O2S B4118873 N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea

N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea

Cat. No. B4118873
M. Wt: 380.3 g/mol
InChI Key: WAEXCMSZDUQJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea, also known as Br-Et-PNTU, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thiourea derivatives and has been found to have various biochemical and physiological effects.

Scientific Research Applications

N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea has been extensively used in scientific research for its various properties. One of the primary applications of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea is its use as a fluorescent probe for the detection of thiols. This compound has a high selectivity and sensitivity towards thiols, making it an excellent tool for the detection of thiols in biological systems.
Another application of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea is its use as a catalyst in various chemical reactions. This compound has been found to catalyze the oxidation of alcohols and the reduction of nitroarenes, among other reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea is not well understood. However, it is believed that the compound reacts with thiols to form a stable adduct. This adduct can be detected using various analytical techniques such as fluorescence spectroscopy.
Biochemical and Physiological Effects:
N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. Additionally, N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea is its high selectivity and sensitivity towards thiols. This makes it an excellent tool for the detection of thiols in biological systems. Additionally, N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea is relatively easy to synthesize and purify, making it readily available for use in scientific research.
However, one of the limitations of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea is its potential toxicity. This compound has been found to be cytotoxic at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the use of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea in scientific research. One potential application is its use as a tool for the detection of thiols in live cells. This would require the development of a cell-permeable derivative of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea.
Another potential application of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea is its use as a catalyst in asymmetric synthesis. This would require the development of chiral derivatives of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea.
Conclusion:
In conclusion, N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea is a chemical compound that has been widely used in scientific research for its various properties. This compound has been found to have high selectivity and sensitivity towards thiols, making it an excellent tool for the detection of thiols in biological systems. Additionally, N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of matrix metalloproteinases. Despite its potential toxicity, N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea has several advantages for use in scientific research, including its ease of synthesis and purification. There are several future directions for the use of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea in scientific research, including its use as a tool for the detection of thiols in live cells and as a catalyst in asymmetric synthesis.

properties

IUPAC Name

1-(4-bromo-2-ethylphenyl)-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2S/c1-2-10-9-11(16)3-8-14(10)18-15(22)17-12-4-6-13(7-5-12)19(20)21/h3-9H,2H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEXCMSZDUQJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-ethylphenyl)-3-(4-nitrophenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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